PEAQX sodium, known chemically as [(1S)-1-(4-bromophenyl)ethyl]amino(1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl phosphonic acid tetrasodium salt, is a selective antagonist of the N-methyl-D-aspartate receptor subtype GluN2A. This compound has garnered attention for its potential therapeutic applications in neuropharmacology, particularly in the treatment of various neurological disorders due to its ability to modulate excitatory neurotransmission.
PEAQX sodium is synthesized from various precursors and has been studied extensively in scientific literature. It is commercially available from several suppliers, including Tocris Bioscience and MedchemExpress, which provide detailed information on its chemical properties and applications in research.
PEAQX sodium falls under the classification of phosphonic acid derivatives and is specifically recognized for its role as a NMDA receptor antagonist. Its selectivity towards the GluN2A subunit distinguishes it from other NMDA antagonists, making it a valuable tool in studying synaptic transmission and related pathologies.
The synthesis of PEAQX sodium involves several key steps, primarily focusing on the formation of the phosphonic acid moiety and subsequent salt formation. Common methods include:
The synthesis process may involve multiple purification steps such as recrystallization and chromatography to achieve high purity levels necessary for biological assays. The yield and purity of PEAQX sodium are critical for ensuring reproducibility in experimental settings.
The molecular structure of PEAQX sodium can be represented by its chemical formula:
This structure includes a bromophenyl group, a tetrahydroquinoxaline core, and a phosphonic acid group. The presence of these functional groups contributes to its biological activity as an NMDA receptor antagonist.
Key structural data include:
PEAQX sodium primarily acts as an antagonist at the NMDA receptor, blocking glutamate binding at the GluN2A site. This inhibition can be quantified through various assays that measure receptor activity in the presence of glutamate.
The antagonist properties are assessed using Schild analysis and competitive binding assays to determine IC50 values. For instance, PEAQX has reported IC50 values of approximately 270 nM for human NMDA receptor subtypes GluN1/2A and 29.6 μM for GluN1/2B .
PEAQX sodium functions by selectively inhibiting the GluN2A subunit of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and synaptic plasticity. By blocking this receptor subtype, PEAQX can modulate neuronal excitability and reduce pathological hyperactivity associated with conditions like epilepsy.
Studies have shown that PEAQX administration leads to significant reductions in seizure activity in animal models, indicating its potential utility in treating seizure disorders . The mechanism involves competitive inhibition where PEAQX binds to the receptor site without activating it, preventing glutamate from exerting its excitatory effects.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
PEAQX sodium is primarily utilized in scientific research focused on:
Its selective action on NMDA receptor subtypes makes it an invaluable tool for elucidating the roles of these receptors in both normal physiology and pathological conditions.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0